molecular formula C13H17NO B119977 2-[2-(Dimethylamino)ethyl]-1-indanone CAS No. 3409-21-0

2-[2-(Dimethylamino)ethyl]-1-indanone

Cat. No.: B119977
CAS No.: 3409-21-0
M. Wt: 203.28 g/mol
InChI Key: XJKFCKOAHVBKLL-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethyl]-1-indanone is an organic compound with the molecular formula C13H17NO. It is a red to very dark red semi-solid at room temperature and has a predicted boiling point of approximately 302.3°C . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone can be achieved through several methods. One common approach involves the reaction of 1H-Inden-1-ol with 2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indene . This reaction typically requires specific conditions, such as controlled temperature and the presence of suitable catalysts.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of advanced equipment for precise control of reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethyl]-1-indanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-(Dimethylamino)ethyl]-1-indanone include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific applications in different fields. Its versatility and potential for various chemical reactions make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15/h3-6,11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKFCKOAHVBKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216165
Record name 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3409-21-0
Record name 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3409-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(Dimethylamino)ethyl)-1-indanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one
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